(S)-proglumide

Cholecystokinin receptor pharmacology Enantiomer specificity Negative control validation

(S)-Proglumide is the S-enantiomer of the racemic drug proglumide, classified as an N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and L-glutamic acid derivative. Proglumide functions as a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes, and was originally developed as an anti-ulcer agent.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B1254649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-proglumide
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1
InChIKeyDGMKFQYCZXERLX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Proglumide: Enantiomer-Specific Procurement for CCK and FXR Target Deconvolution


(S)-Proglumide is the S-enantiomer of the racemic drug proglumide, classified as an N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and L-glutamic acid derivative [1]. Proglumide functions as a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes, and was originally developed as an anti-ulcer agent [2]. Critically, the pharmacological activity of proglumide resides predominantly in the R-enantiomer, while (S)-proglumide displays markedly reduced CCK receptor affinity and lacks significant activity at the farnesoid X receptor (FXR), making it a stereochemically defined negative control for mechanistic studies [3][4].

Stereochemically defined negative control for CCK/FXR target deconvolution
Markedly reduced CCK receptor affinity; lacks FXR activity
Chiral reference standard for enantiomeric purity verification

Why Racemic Proglumide or (R)-Proglumide Cannot Substitute for (S)-Proglumide in Mechanistic Studies


Substituting racemic proglumide or the active (R)-enantiomer for (S)-proglumide introduces dual pharmacological activities that confound experimental interpretation. Racemic proglumide simultaneously engages CCK receptors (Ki ~1.0 mM at pancreatic CCK receptors [1]) and acts as a partial agonist at FXR (mean EC50 = 215 nM [2]). (R)-Proglumide alone exhibits high-affinity CCK-B binding (IC50 ≤ 10 μM) and FXR partial agonism . In contrast, (S)-proglumide displays >10-fold lower CCK receptor affinity and lacks demonstrable FXR activity, serving as the only stereoisomer that can isolate non-CCK/FXR-mediated effects in experimental systems. This differential pharmacology is essential when deconvoluting target engagement, validating on-target effects of CCK antagonists, or establishing enantiomer-specific controls in pain, cancer, and metabolic disease models.

Property
Target (S)-Proglumide
Racemic / (R)-Proglumide
CCK Receptor Profile
Low CCK receptor affinity
Dual CCK-A/B antagonism; high affinity
FXR Activity
No significant FXR agonism
FXR partial agonist
Opioid Potentiation
Negligible analgesic effect
Potentiates morphine analgesia

(S)-Proglumide: Quantified Differential Evidence Against Closest Analogs and Comparators


Enantiomer-Specific CCK Receptor Affinity: (S)-Proglumide vs. (R)-Proglumide Head-to-Head Comparison

(S)-Proglumide exhibits >10-fold lower affinity for CCK receptors compared to (R)-proglumide. Vendor-reported comparative binding data indicate that (R)-proglumide displays high-affinity CCK-B binding with an IC50 ≤ 10 μM, whereas (S)-proglumide shows low-affinity binding with an IC50 > 100 μM . This differential is supported by the literature finding that newer proglumide derivatives have pharmacological activity residing in the R-isomer, confirming the S-enantiomer as the less active stereoisomer [1].

CCK-B Affinity
Head-to-head
>10-fold lower; IC50 >100 μM (S) vs ≤10 μM (R)
Supports negative control validation in CCK receptor studies
Vendor-reported in vitro binding data
Cholecystokinin receptor pharmacology Enantiomer specificity Negative control validation

FXR Partial Agonism: (S)-Proglumide Lacks Activity Present in Racemic Proglumide

Racemic proglumide acts as a partial agonist at the farnesoid X receptor (FXR) with a mean binding affinity EC50 of 215 nM (range 134.8 to 343.2 nM), comparable to the known FXR agonist GW4064 [1]. In contrast, (S)-proglumide lacks significant FXR activity . This clear differential provides a binary experimental tool: racemic proglumide engages FXR, while the S-enantiomer does not, allowing researchers to distinguish CCK-mediated from FXR-mediated effects in models of NASH, hepatic fibrosis, and metabolic disease.

FXR Activity
Context-dependent
No significant FXR agonism vs racemic EC50 215 nM
Isolates FXR-independent pathways for target deconvolution
FXR reporter assay; NASH model context
Farnesoid X receptor NASH Enantiomer pharmacology Target deconvolution

Opioid Analgesic Potentiation: Enantiomer-Specific Functional Activity

Proglumide potentiates opioid analgesia by blocking CCK-mediated anti-opioid pathways. The racemic compound potentiates morphine analgesia in a dose-dependent manner with maximal effect at 5–10 mg/kg in mice and shifts the morphine dose-response curve leftward while prolonging duration of action [1][2]. However, this analgesic potentiation is enantiomer-specific: (S)-proglumide shows negligible activity in opioid potentiation assays compared to (R)-proglumide, which demonstrates strong activity . This functional differential parallels the enantiomer-specific CCK receptor binding pattern and provides a behavioral pharmacology control.

Opioid Potentiation
Reported
Negligible activity vs strong potentiation (R); racemate max effect 5–10 mg/kg
Validates enantiomer-specific control in pain research models
Mouse tail-flick & hot-plate assays
Opioid analgesia CCK-opioid interaction Enantiomer pharmacology Pain research

Class-Level Potency Comparison: Proglumide vs. Lorglumide and Devazepide in CCK-A Receptor Antagonism

Within the class of glutaramic acid-derived CCK antagonists, a clear potency hierarchy exists. The decreasing order of antagonist potencies on CCK-stimulated amylase release in vitro is L364,718 (devazepide) > JMV179 > lorglumide > JMV167 > proglumide [1]. Lorglumide, a close structural analog of proglumide, is reported to be at least 200 times more potent than proglumide at CCK-A receptors [2]. Additionally, loxiglumide (a proglumide analog) was approximately 3000 times more potent than proglumide in inhibiting CCK-8-stimulated amylase release in rat pancreatic acini [3]. Racemic proglumide exhibits a Ki of 1.0 mM at pancreatic CCK receptors [4], and (S)-proglumide has even lower affinity. This class-level contextualization demonstrates that (S)-proglumide occupies a unique position as a low-potency, stereochemically pure negative control within the CCK antagonist class.

Class Potency Rank
Class-level
Proglumide lowest potency; lorglumide ≥200-fold more potent at CCK-A
Contextualizes (S)-proglumide as extreme low-potency negative control
Amylase release assay; class-level context
CCK-A receptor antagonist Potency ranking Amylase release assay Pancreatic acinar cells

Enantiomeric Separation and Purity Validation Methodology for (S)-Proglumide Procurement

The separation of (S)-proglumide from racemic proglumide is achieved via stereoselective lipase-mediated esterification using Candida cylindracea lipase. The method uses butanol for selective S-ester formation and hexanol for R-ester formation, with hexane as the optimal solvent at 30°C, and resolution confirmed by chiral chromatography with mass spectrometry [1]. Enantiomeric purity verification can be performed using polysaccharide-based chiral HPLC columns (e.g., Astec CHIROBIOTIC V) with UV detection at 225 nm . This validated enantioseparation method provides the technical basis for ensuring that procured (S)-proglumide is free of contaminating (R)-proglumide, which would otherwise introduce unwanted CCK antagonist and FXR partial agonist activities. The lipase-based method produces the S-enantiomer specifically, enabling procurement of stereochemically pure material.

Chiral Resolution
Method context
Lipase-mediated (Candida cylindracea); butanol S-ester, hexane R-ester
Ensures stereochemical purity procurement for research use
Chiral HPLC on CHIROBIOTIC V verified
Chiral resolution Enantiomeric purity Lipase-mediated esterification Quality control

(S)-Proglumide: Validated Application Scenarios Based on Quantitative Differential Evidence


Negative Control for CCK Receptor Antagonism in Gastrointestinal and Cancer Biology Studies

When investigating CCK receptor-mediated effects on pancreatic secretion, gastric acid output, or tumor cell proliferation, (S)-proglumide serves as the validated negative control enantiomer. With >10-fold lower CCK receptor affinity (IC50 > 100 μM) compared to (R)-proglumide (IC50 ≤ 10 μM) , and significantly lower affinity than racemic proglumide (Ki ~1.0 mM at pancreatic CCK receptors) [1], (S)-proglumide enables researchers to confirm that observed anti-secretory or anti-proliferative effects are specifically due to CCK receptor blockade rather than off-target activities. This is particularly critical in pancreatic cancer models where CCK-B receptor antagonism with proglumide decreases fibrosis and increases T-cell infiltration [2].

FXR-Independent Control in NASH and Metabolic Disease Models

Racemic proglumide engages FXR as a partial agonist (mean EC50 = 215 nM), restoring FXR expression and reversing NASH histopathology in murine models [3]. In experiments designed to dissect CCK receptor-dependent from FXR-dependent mechanisms in NASH, hepatic fibrosis, or bile acid homeostasis, (S)-proglumide is the essential negative control because it lacks significant FXR activity. Using (S)-proglumide alongside racemic proglumide allows researchers to attribute FXR-mediated effects (absent with S-enantiomer, present with racemate) to specific target engagement.

Enantiomer-Specific Control in Opioid Analgesia and Pain Research

Proglumide potentiates opioid analgesia by blocking CCK-mediated anti-opioid pathways, with racemic proglumide showing dose-dependent potentiation of morphine analgesia (maximal effect at 5–10 mg/kg in murine models) [4]. The (S)-enantiomer shows negligible activity in analgesic potentiation . Researchers investigating the CCK-opioid interaction in neuropathic pain, morphine tolerance, or spinal cord stimulation analgesia should procure (S)-proglumide as the inactive enantiomer control to establish that observed effects are mediated through CCK receptor blockade rather than non-specific behavioral effects.

Stereochemical Reference Standard for Chiral Analytical Method Development

The validated lipase-mediated enantiomer separation method using Candida cylindracea (butanol for S-ester, hexanol for R-ester, hexane at 30°C) [5] and chiral HPLC methodology on polysaccharide-based columns (e.g., CHIROBIOTIC V) provide a robust framework for enantiomeric purity verification. (S)-Proglumide serves as a stereochemical reference standard for developing and validating chiral analytical methods in pharmaceutical quality control, particularly for laboratories requiring enantiomerically pure standards to calibrate chiral separation systems for glutamic acid-derived pharmaceuticals.

Application
Selection Property
Validation Focus
CCK receptor target deconvolution studies
Enantiomer-specific CCK affinity differential
Exclude CCK receptor-mediated effects
FXR-independent pathway dissection in NASH models
Absence of FXR partial agonism
Differentiate CCK from FXR pathways
Enantiomer-specific control in opioid-CCK interaction research
Negligible opioid potentiation activity
Confirm absence of analgesic synergy in behavioral assays
Chiral reference standard for analytical method validation
Validated lipase-mediated separation method
Chiral HPLC purity verification
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